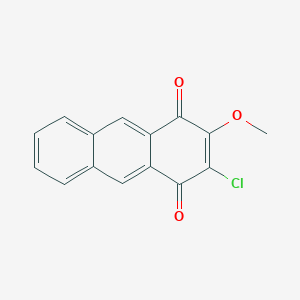
8,8-Diethoxyoct-1-EN-6-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Diethoxyoct-1-EN-6-yne is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of an alkyne group at the sixth position and an ethoxy group at the eighth position of the octene chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Diethoxyoct-1-EN-6-yne typically involves the reaction of oct-1-yne with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids like sulfuric acid or hydrochloric acid.
Solvent: Diethyl ether as both the reactant and solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 8,8-Diethoxyoct-1-EN-6-yne can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new compounds with different functional groups.
科学研究应用
8,8-Diethoxyoct-1-EN-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8,8-Diethoxyoct-1-EN-6-yne involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects.
相似化合物的比较
8,8-Dimethoxyoct-1-EN-6-yne: Similar structure but with methoxy groups instead of ethoxy groups.
8,8-Diethoxyoct-1-EN-5-yne: Similar structure but with the alkyne group at the fifth position.
8,8-Diethoxyoct-1-EN-6-ol: Similar structure but with a hydroxyl group instead of an alkyne group.
Uniqueness: 8,8-Diethoxyoct-1-EN-6-yne is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its combination of an alkyne and ethoxy groups makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
103527-84-0 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
8,8-diethoxyoct-1-en-6-yne |
InChI |
InChI=1S/C12H20O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h4,12H,1,5-9H2,2-3H3 |
InChI 键 |
DAZDGWCMBWNVMB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C#CCCCC=C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


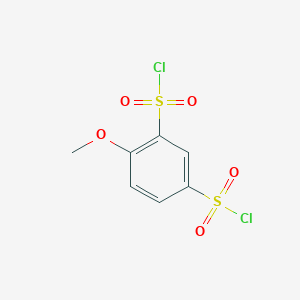


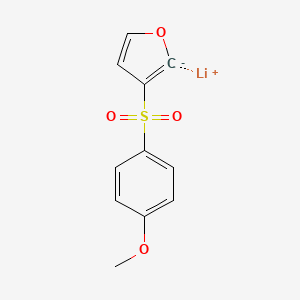
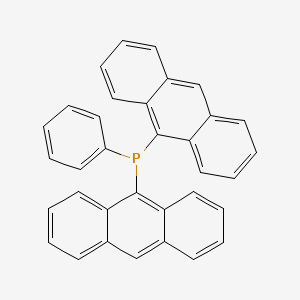
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
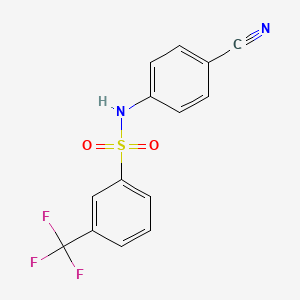
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
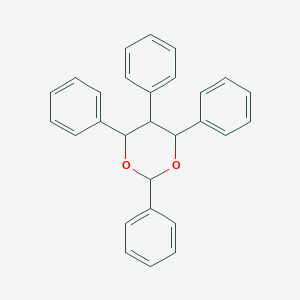
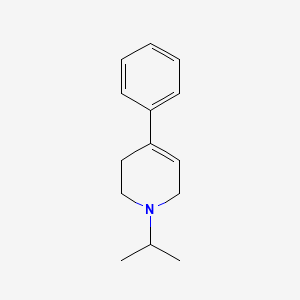
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
